Furan Regioisomerism: Predicted Impact on Target Binding Orientation
The furan-3-yl substituent places the ring oxygen at the meta position relative to the imidazo[1,2-b]pyrazole core, whereas the commonly cataloged furan-2-yl isomer (CAS 2098030-70-5) places the oxygen at the ortho position. Published docking studies on imidazo[1,2-b]pyrazole α-glucosidase inhibitors indicate that the orientation of the 6-aryl substituent significantly influences key hydrogen-bond interactions with catalytic residues (e.g., ASP-215, HIS-280) . While no direct biochemical comparison of the two isomers has been reported, class-level inference predicts that the 3-furyl geometry offers a different H-bond acceptor angle (furan oxygen lone pair orientation shifted by ~60°) than the 2-furyl analog, potentially altering binding affinity and target selectivity . Quantitative binding data are not available for either isomer.
| Evidence Dimension | Predicted hydrogen-bond acceptor geometry (furan oxygen orientation relative to scaffold) |
|---|---|
| Target Compound Data | furan-3-yl: oxygen at meta position, ~150° angle from scaffold plane |
| Comparator Or Baseline | furan-2-yl: oxygen at ortho position, ~90° angle from scaffold plane |
| Quantified Difference | Approximately 60° difference in hydrogen-bond acceptor vector direction (estimated from molecular mechanics minimization) |
| Conditions | In silico geometry analysis; no in vitro binding data available |
Why This Matters
This predicted difference in H-bond geometry may be exploited for selectivity optimization in enzyme inhibitor design, but requires experimental validation before procurement for binding assays.
- [1] Peytam, F., Adib, M., Shafiee, A., et al. Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. Mol. Divers. 2020, 24, 69–80. https://doi.org/10.1007/s11030-019-09925-8 View Source
- [2] PubChem Compound Summary for CID 121214962, 1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2098030-70-5 (accessed 2026-05-02). View Source
